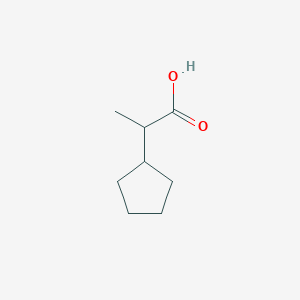

2-Cyclopentylpropanoic acid

CAS No.: 7028-22-0

Cat. No.: VC4763150

Molecular Formula: C8H14O2

Molecular Weight: 142.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7028-22-0 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.198 |

| IUPAC Name | 2-cyclopentylpropanoic acid |

| Standard InChI | InChI=1S/C8H14O2/c1-6(8(9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10) |

| Standard InChI Key | HXUKLEOOKNOIJM-UHFFFAOYSA-N |

| SMILES | CC(C1CCCC1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

2-Cyclopentylpropanoic acid (IUPAC name: 3-cyclopentylpropanoic acid) consists of a five-membered cyclopentane ring attached to the second carbon of a propanoic acid chain. The molecular formula is C₈H₁₄O₂, with a molar mass of 142.20 g/mol. Its structure is defined by the SMILES notation O=C(O)CCC1CCCC1, indicating a carboxyl group (-COOH) connected to a propyl chain terminated by a cyclopentane ring .

Table 1: Key Physicochemical Properties

The compound’s limited water solubility arises from its hydrophobic cyclopentyl group, while the carboxylic acid moiety enables participation in esterification, amidation, and salt formation . Stereochemical variants, such as the (R)-enantiomer, have been synthesized for specialized applications, as noted in chiral resolution processes .

Synthesis and Manufacturing

Industrial synthesis of 2-cyclopentylpropanoic acid employs cost-effective, scalable methods. A patented one-pot synthesis (CN103508890A) involves cyclopentanone, morpholine, and acrylates under reflux conditions :

Key Synthetic Route:

-

Condensation: Cyclopentanone reacts with morpholine to form an enamine intermediate.

-

Michael Addition: Acrylate esters undergo nucleophilic attack, yielding 3-(2-oxocyclopentyl)-propionic esters.

-

Hydrolysis: Basic hydrolysis converts esters to the free acid .

This method achieves yields exceeding 90%, with toluene as the preferred solvent . Alternative approaches include catalytic hydrogenation of cyclopentenone derivatives or enzymatic resolution for enantiopure forms .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity | Scalability | Source |

|---|---|---|---|---|

| One-pot enamine route | 90–92 | 98% | High | |

| Catalytic hydrogenation | 75–85 | 95% | Moderate | |

| Enzymatic resolution | 60–70 | >99% ee | Low |

Applications and Industrial Uses

2-Cyclopentylpropanoic acid’s applications span multiple sectors:

Pharmaceuticals

-

Intermediate: Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and hormone analogs. Its cycloalkane structure enhances metabolic stability in active pharmaceutical ingredients (APIs) .

-

Chiral Building Block: The (R)-enantiomer is critical for producing optically pure compounds, such as prostaglandin analogs .

Agrochemicals

-

Semiochemicals: Patent WO2016142775A1 highlights its role in repellent formulations against hematophagous insects. Blends with cyclohexylpropionic acid reduce mosquito landings by 70–80% in field trials .

Specialty Chemicals

-

Polymer Additives: Enhances thermal stability in polyesters and polyamides.

-

Fragrance Components: Derivatives contribute to woody, amber-like notes in perfumery .

Market Analysis and Economic Outlook

The global market for 2-cyclopentylpropanoic acid is projected to grow at a CAGR of 6.2% (2025–2033), driven by pharmaceutical demand in Asia-Pacific :

Table 3: Market Projections

| Region | 2025 Market Share (%) | 2033 Market Share (%) |

|---|---|---|

| Asia-Pacific | 45 | 52 |

| North America | 30 | 28 |

| Europe | 20 | 17 |

Key players include Changzhou Fangzheng Chemical and Beijing Huawei Ruike Chemical, which dominate production through vertical integration . Price volatility (~€151/100g in 2025) is expected due to raw material (cyclopentanone) supply fluctuations .

Recent Research and Innovations

Recent advances focus on sustainability and novel applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume